4-Methoxybutane-1-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

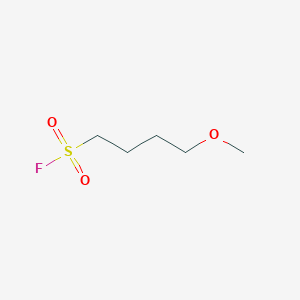

4-Methoxybutane-1-sulfonyl fluoride is an organosulfur compound with the molecular formula C5H11FO3S and a molecular weight of 170.2 g/mol. This compound has attracted significant interest in both academia and industry due to its unique physical and chemical properties.

Preparation Methods

4-Methoxybutane-1-sulfonyl fluoride can be synthesized through various methods. One common approach involves the direct fluorosulfonylation of sulfonates or sulfonic acids using fluorosulfonyl radicals . This method is efficient and provides a straightforward route to produce sulfonyl fluorides. Another method involves the fluoride-chloride exchange from the corresponding sulfonyl chlorides . Additionally, electrochemical oxidative coupling of thiols or disulfides with potassium fluoride (KF) has been reported as a mild and environmentally friendly approach to prepare sulfonyl fluorides .

Chemical Reactions Analysis

4-Methoxybutane-1-sulfonyl fluoride undergoes various chemical reactions, including substitution reactions. The compound is known to participate in sulfur (VI) fluoride exchange (SuFEx) click chemistry, where it reacts with various nucleophiles to form stable sulfur (VI) linkages . Common reagents used in these reactions include sulfuryl fluoride gas (SO2F2) and other solid reagents like FDIT and AISF . The major products formed from these reactions are functionalized sulfonyl fluorides, which have widespread applications in organic synthesis, chemical biology, and materials science .

Scientific Research Applications

4-Methoxybutane-1-sulfonyl fluoride has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecular architectures through SuFEx click chemistry . In biology, it serves as a reactive probe for covalent modification of proteins, enabling the study of enzyme binding sites and protein-protein interactions . In medicine, sulfonyl fluorides are utilized as protease inhibitors and in drug discovery . Industrially, the compound is employed in the production of functionalized materials and polymers .

Mechanism of Action

The mechanism of action of 4-Methoxybutane-1-sulfonyl fluoride involves its reactivity as an electrophile. The compound can covalently modify reactive serine residues in proteins, making it a valuable tool in chemical biology for enzyme inhibition and target identification . The molecular targets include serine proteases and other context-specific amino acids such as threonine, lysine, tyrosine, cysteine, and histidine . The pathways involved in its action are primarily related to covalent enzyme inhibition and bioconjugation .

Comparison with Similar Compounds

4-Methoxybutane-1-sulfonyl fluoride can be compared with other sulfonyl fluorides such as 4-(Trifluoromethyl)benzenesulfonyl chloride . While both compounds share the sulfonyl fluoride functional group, this compound is unique due to its methoxybutane backbone, which imparts distinct physical and chemical properties. Other similar compounds include ethenesulfonyl fluoride and 1-bromoethene-1-sulfonyl fluoride, which are also used in SuFEx click chemistry .

Properties

Molecular Formula |

C5H11FO3S |

|---|---|

Molecular Weight |

170.20 g/mol |

IUPAC Name |

4-methoxybutane-1-sulfonyl fluoride |

InChI |

InChI=1S/C5H11FO3S/c1-9-4-2-3-5-10(6,7)8/h2-5H2,1H3 |

InChI Key |

PDJXVUAOIKBOQE-UHFFFAOYSA-N |

Canonical SMILES |

COCCCCS(=O)(=O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate](/img/structure/B13168065.png)